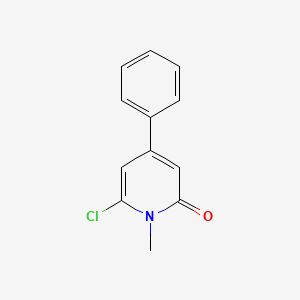

6-Chloro-1-methyl-4-phenylpyridin-2(1H)-one

Description

Historical Context and Evolution of Pyridin-2(1H)-one Scaffolds in Chemical Research

The study of the pyridinone scaffold has a rich history dating back over a century. One of the earliest fundamental discoveries was the characterization of its tautomerism with the aromatic 2-hydroxypyridine (B17775) form, first identified in 1907. chemicalbook.com This foundational understanding of its electronic and structural properties paved the way for future exploration.

The evolution of pyridin-2(1H)-one research can be traced through its increasing application in various scientific domains:

Early Synthetic Chemistry: Initial research focused on the fundamental synthesis and reactivity of the pyridone ring. Classic reactions like the Guareschi-Thorpe condensation provided early access to this heterocyclic system. nih.gov

Medicinal Chemistry Emergence: The 20th century saw the rise of pyridinones in drug discovery. Their structural similarity to components of nucleic acids and their ability to mimic peptide bonds made them attractive scaffolds. They have been investigated for a wide array of biological activities, including antimicrobial, antitumor, anti-inflammatory, and cardiotonic effects. nih.govnih.govgoogle.com

Antiviral Research: A significant milestone in the evolution of pyridinones was their development as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV. nih.gov Over the past 25 years, medicinal chemistry efforts have systematically optimized these scaffolds, leading to generations of compounds with improved potency against drug-resistant viral strains. nih.govnih.gov

Catalysis and Ligand Development: More recently, the pyridinone moiety has been recognized for its utility in organometallic chemistry and catalysis. Pyridone-based ligands have proven highly effective in palladium(II)-catalyzed C–H activation reactions, enabling previously challenging chemical transformations. chemicalbook.com

This historical progression highlights a journey from fundamental structural curiosity to a highly versatile and valuable scaffold in modern chemical research.

Structural Diversity and Isomerism within the Pyridin-2(1H)-one Framework

The pyridin-2(1H)-one framework is ripe for structural modification, leading to vast chemical diversity. This diversity arises from several key factors, including isomerism and the potential for substitution at multiple positions.

Regioisomerism: The most fundamental isomerism within pyridinones is the positioning of the carbonyl group relative to the nitrogen heteroatom. The two primary regioisomeric forms are pyridin-2(1H)-one (the focus of this article) and pyridin-4(1H)-one. mdpi.comnih.gov These isomers exhibit different electronic properties and spatial arrangements of functional groups, leading to distinct chemical reactivity and biological activity profiles.

Tautomerism: As mentioned, pyridin-2(1H)-one exists in equilibrium with its tautomeric form, 2-hydroxypyridine. chemicalbook.com

Figure 1: Tautomeric equilibrium between the lactam (pyridin-2(1H)-one) and lactim (2-hydroxypyridine) forms.

The position of this equilibrium is influenced by the solvent and the nature of substituents on the ring. The pyridin-2(1H)-one (lactam) form is generally favored in polar solvents and in the solid state, while the 2-hydroxypyridine (lactim) form can be more prevalent in nonpolar environments. chemicalbook.comnih.gov

Substitutional Diversity: The pyridin-2(1H)-one ring has five positions available for substitution (the nitrogen at position 1, and carbons at positions 3, 4, 5, and 6). mdpi.com The introduction of different functional groups at these sites allows for the fine-tuning of the molecule's steric, electronic, and physicochemical properties, such as lipophilicity and hydrogen bonding capacity. This multi-positional derivatization is a key strategy in drug design and has led to the development of extensive libraries of compounds for biological screening. nih.gov

Fundamental Chemical Significance of the 6-Chloro-1-methyl-4-phenylpyridin-2(1H)-one Core

While extensive research literature on the specific compound This compound is not widely available, its chemical significance can be understood by analyzing the contributions of its individual structural components, based on structure-activity relationships established for the broader pyridinone class.

The core structure combines the foundational pyridin-2(1H)-one scaffold with three key substituents that modulate its properties:

1-Methyl Group: The methylation of the nitrogen atom at the 1-position removes the hydrogen bond donor capability of the parent N-H group. This modification significantly impacts the molecule's polarity and how it can interact with biological targets or other molecules. In medicinal chemistry, N-alkylation is a common strategy to alter solubility, cell permeability, and metabolic stability.

4-Phenyl Group: The introduction of a phenyl ring at the 4-position adds a large, hydrophobic substituent. This group can engage in π-π stacking or hydrophobic interactions, which are often crucial for binding to protein targets. Modifications to this phenyl ring (e.g., adding further substituents) are a common tactic for optimizing potency and selectivity in drug candidates. nih.gov

6-Chloro Group: The chlorine atom at the 6-position is an electron-withdrawing group. Its presence can influence the electron density of the entire ring system, affecting its reactivity and the acidity of any remaining protons. In drug design, chlorine is often used to block metabolic oxidation at that position or to modulate the electronic character of the scaffold to enhance target binding. nih.gov

The combination of these specific groups on the pyridin-2(1H)-one core results in a molecule with a distinct set of properties, making it a valuable intermediate or building block in synthetic and medicinal chemistry. Its structure suggests potential applications as a scaffold for developing new chemical entities where a balance of hydrophobicity, specific steric bulk, and modulated electronics is required.

Below is a table summarizing the key properties of the parent compound and the specific subject of this article.

| Property | Pyridin-2(1H)-one | This compound |

|---|---|---|

| CAS Number | 142-08-5 | 25297-57-8 |

| Molecular Formula | C₅H₅NO | C₁₂H₁₀ClNO |

| Molar Mass | 95.10 g/mol | 219.67 g/mol |

| Appearance | Colorless solid | Data not available |

| Key Structural Features | Core pyridinone ring, N-H bond | N-methyl, C4-phenyl, C6-chloro |

Structure

3D Structure

Properties

IUPAC Name |

6-chloro-1-methyl-4-phenylpyridin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClNO/c1-14-11(13)7-10(8-12(14)15)9-5-3-2-4-6-9/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWSYVPRXZRNDHW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=CC1=O)C2=CC=CC=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategic Approaches to 6 Chloro 1 Methyl 4 Phenylpyridin 2 1h One

De Novo Ring Synthesis Strategies for Pyridin-2(1H)-one Formation

De novo synthesis, the construction of the pyridin-2(1H)-one core from simpler, non-cyclic starting materials, represents a fundamental approach in heterocyclic chemistry. These strategies often involve the formation of the carbon-nitrogen bonds that define the ring in the key steps.

Cyclocondensation Reactions in Pyridin-2(1H)-one Construction

Cyclocondensation reactions are a cornerstone for the synthesis of heterocyclic systems, involving the joining of two or more molecules to form a ring with the concurrent elimination of a small molecule like water or an alcohol. For pyridin-2(1H)-one derivatives, this typically involves the reaction of a 1,3-dicarbonyl compound (or a synthetic equivalent) with an amine-containing component. While a specific protocol for 6-Chloro-1-methyl-4-phenylpyridin-2(1H)-one is not explicitly described, the general strategy is widely applied. For instance, the synthesis of various polyazaheterocycles has been demonstrated through cyclocondensation reactions between β-enaminodiketones and amidines, showcasing the versatility of this approach in building complex ring systems. researchgate.net

Multicomponent Reaction Protocols for 2-Pyridone Derivatives

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the starting materials. This approach is valued for its atom economy, operational simplicity, and ability to rapidly generate molecular diversity. The synthesis of complex heterocyclic scaffolds, such as chromeno[4,3-b]pyrrol-4(1H)-ones, has been achieved through MCRs, indicating the power of this strategy for constructing fused and substituted ring systems. nih.gov

A one-pot synthesis is a strategy that improves efficiency by avoiding the lengthy separation and purification of intermediate compounds. Multiple reaction steps are conducted in the same vessel. This approach is particularly advantageous for complex targets, reducing solvent waste and saving time. Effective one-pot strategies have been developed for various pyridone-related structures, such as 4-arylpyrazolo[3,4-b]pyridin-6-ones, which are formed from 5-aminopyrazoles and azlactones without the isolation of intermediates. nih.gov Similarly, a straightforward one-pot route to 4-phenyl-1,2,5,6-tetraazafluoranthen-3(2H)-one from a triketo ester and hydrazine (B178648) hydrate (B1144303) has been reported. mdpi.com These examples underscore the potential for a one-pot synthesis of this compound from appropriately chosen precursors.

Table 1: Examples of One-Pot Syntheses for Pyridone-Related Heterocycles

| Target Compound Class | Key Reactants | Key Feature | Reference |

|---|---|---|---|

| 4-Arylpyrazolo[3,4-b]pyridin-6-ones | 5-Aminopyrazoles, Azlactones | Solvent-free initial reaction followed by elimination in a superbasic medium. | nih.gov |

| 4-Phenyl-1,2,5,6-tetraazafluoranthen-3(2H)-one | Triketo ester, Hydrazine hydrate | Direct hydrazinolysis in ethanol. | mdpi.com |

| cis-2,6-Dialkyl-4-chloro-tetrahydropyrans | Aldehydes, Propanols | Iron(III)-catalyzed Prins cyclization. | nih.gov |

Modern synthetic chemistry emphasizes the use of environmentally friendly techniques. Microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes and often improves product yields. nih.gov This technology has been successfully applied to the synthesis of a wide array of heterocyclic compounds, including 1,3,4-oxadiazole (B1194373) derivatives, 2H-chromene derivatives, and substituted pyrroles. mdpi.comasianpubs.orgmdpi.com Solvent-free, or solid-state, reactions represent another green chemistry approach, minimizing the use of volatile organic solvents. An efficient solvent-free procedure for the synthesis of pillar researchgate.netarenes has been developed by grinding the reactants with a catalyst, demonstrating the viability of this method. rsc.org

Table 2: Microwave-Assisted Synthesis of Various Heterocyclic Compounds

| Compound Class | Reaction Type | Advantage of Microwave | Reference |

|---|---|---|---|

| 2H-Chromene Derivatives | Multicomponent Reaction | High yields (e.g., 97%) in short reaction times. | mdpi.com |

| 1,3,4-Oxadiazole Derivatives | Cyclization | Efficient and simple method. | asianpubs.org |

| Substituted Pyrroles | Intramolecular Cyclocondensation | Yields increased from ~24% (conventional) to ~86% (microwave). | mdpi.com |

| Chloro-Boron Subphthalocyanines | Cyclotrimerization | Reaction time reduced from hours to 5-36 minutes. | nih.gov |

Transformation of Precursor Ring Systems (e.g., Pyridines, Pyranones)

An alternative to building the pyridin-2(1H)-one ring from scratch is to chemically modify a pre-existing heterocyclic core. A common and effective strategy involves the transformation of a 2-pyranone (a six-membered ring with one oxygen atom) into the corresponding pyridin-2(1H)-one by reaction with an amine source. For example, 4-hydroxy-6-methyl-2H-pyran-2-one can be converted to 4-hydroxy-6-methylpyridin-2(1H)-one by reacting it with ammonium (B1175870) hydroxide. nih.govnih.gov This suggests a plausible pathway where a suitably substituted 4-phenyl-2H-pyran-2-one could serve as a direct precursor to the 4-phenylpyridin-2(1H)-one core. Similarly, functionalized pyridines can be converted to pyridinones; for instance, 2,6-dichloropyridine (B45657) can be hydrolyzed to 6-chloro-2(1H)-pyridinol. researchgate.net

Functionalization and Derivatization from Established Pyridin-2(1H)-one Platforms

Once the basic pyridin-2(1H)-one ring is established, further modifications can be made to introduce the required substituents. This approach is highly valuable for creating analogues and for late-stage functionalization. For the target molecule, this could involve synthesizing a simpler intermediate, such as 4-phenylpyridin-2(1H)-one, and then performing sequential chlorination and N-methylation steps. The synthesis of 4-chloro-8-methylquinolin-2(1H)-one and its subsequent nucleophilic substitution reactions highlight the utility of a chloro group as a handle for introducing further diversity into the molecule. mdpi.com This demonstrates that a 6-chloro substituent on a pyridinone ring can be a key site for further chemical modification.

Introduction of Chloro Substituents

The incorporation of a chlorine atom onto the pyridinone ring is a fundamental step in the synthesis of the target compound. Chlorination of pyridin-2(1H)-one precursors, often starting from the corresponding hydroxyl derivatives (pyridinols), can be achieved using various reagents.

Common chlorinating agents for hydroxy aza-arenes include phosphorus oxychloride (POCl₃) and sulfuryl chloride (SO₂Cl₂). bas.bg For instance, the conversion of a 6-hydroxypyridin-2-one to a 6-chloropyridin-2-one is a standard transformation. Another approach involves the hydrolysis of dichlorinated pyridines. For example, 2,6-dichloropyridine can be selectively hydrolyzed by a base to yield 6-chloro-2(1H)-pyridinol. researchgate.net

More modern, phosphorus-free methods have also been developed. One such method employs bis(trichloromethyl) carbonate (BTC) in thionyl chloride (SOCl₂), catalyzed by 4-dimethylaminopyridine (B28879) (DMAP), to effectively chlorinate hydroxy-azaarenes with high yields. researchgate.net Vapor-phase chlorination of pyridine (B92270) derivatives with molecular chlorine at high temperatures (250-500°C) is another established, albeit harsh, industrial method that can produce chlorinated pyridines. google.com The choice of chlorinating agent and reaction conditions is crucial to avoid unwanted side reactions and ensure high selectivity for the desired position. For example, a method for the selective chlorination of 1-(2-hydroxyphenyl)-3-phenylpropane-1,3-diones uses potassium chloride and ammonium persulfate, which could be adapted for pyridinone systems. bas.bg

Table 1: Common Chlorination Reagents and Methods

| Reagent/Method | Substrate Example | Typical Conditions | Reference |

|---|---|---|---|

| Phosphorus Oxychloride (POCl₃) | 6-Hydroxypyridin-2-one | Reflux | mdpi.com |

| Sulfuryl Chloride (SO₂Cl₂) | 1-(2-hydroxyphenyl)-3-phenylpropane-1,3-diones | Varies | bas.bg |

| Bis(trichloromethyl) carbonate (BTC) / SOCl₂ / DMAP | 4-Hydroxypyridine | Reflux | researchgate.net |

| Base Hydrolysis | 2,6-Dichloropyridine | Under pressure | researchgate.net |

| Vapor-Phase Chlorination | Pyridine | 350-500°C | google.com |

N-Methylation Strategies

N-methylation is the process of introducing a methyl group onto the nitrogen atom of the pyridinone ring. This transformation is typically achieved by reacting the N-H group of the pyridinone precursor with a methylating agent. Common reagents for this purpose include methyl iodide (CH₃I) or dimethyl sulfate (B86663) ((CH₃)₂SO₄) in the presence of a base. The base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), serves to deprotonate the nitrogen, forming a more nucleophilic pyridinide anion that readily attacks the methylating agent.

Phenyl Group Incorporation and Regioselective Installation

The introduction of the phenyl group at the C4 position of the pyridinone ring is a critical step that significantly influences the properties of the final compound. The regioselective installation of this aryl substituent can be accomplished through several synthetic strategies.

One common approach involves the cyclocondensation of precursors that already contain the phenyl moiety. For example, derivatives of phenylacetonitrile (B145931) can be reacted with malonyl chloride to construct the pyridinone ring with the phenyl group pre-installed at the C4 position. nih.gov Another strategy involves the reaction of ethyl acetoacetate (B1235776) with phenyl hydrazine to form a pyrazolone (B3327878) intermediate, which can then be further elaborated. mdpi.com

Palladium-catalyzed cross-coupling reactions represent a more modern and versatile method for installing the phenyl group. These reactions, which are discussed in more detail in the following section, allow for the direct formation of a carbon-carbon bond between the pyridinone core and a phenyl group source. researchgate.net The regioselectivity of these reactions is typically controlled by the position of a halide or other leaving group on the pyridinone ring.

Cross-Coupling Methodologies (e.g., Suzuki-Miyaura) for Arylation

Palladium-catalyzed cross-coupling reactions are powerful tools for C-C bond formation and are widely used for the arylation of heterocyclic compounds, including pyridinones. The Suzuki-Miyaura coupling is particularly prominent, involving the reaction of a halo-substituted pyridinone with a phenylboronic acid or its ester derivative in the presence of a palladium catalyst and a base. nih.govresearchgate.net

For the synthesis of this compound, a plausible route involves the Suzuki-Miyaura coupling of a 4,6-dichloropyridin-2(1H)-one intermediate with phenylboronic acid. The regioselectivity of the coupling can often be controlled by the differential reactivity of the halogen atoms; for instance, the chlorine atom at the C4 position is generally more reactive in Suzuki-Miyaura couplings than the one at C6. Following the arylation, the remaining chloro group at C6 would be retained in the final product.

The efficiency of the Suzuki-Miyaura reaction is highly dependent on the choice of catalyst, ligands, base, and solvent. researchgate.netnih.gov Microwave-assisted Suzuki-Miyaura reactions have been shown to significantly accelerate these couplings, often leading to higher yields and shorter reaction times. nih.govmedjchem.com

Table 2: Key Components of Suzuki-Miyaura Coupling for Arylation

| Component | Examples | Role in Reaction | Reference |

|---|---|---|---|

| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂ | Facilitates oxidative addition and reductive elimination | researchgate.netnih.gov |

| Ligand | Triphenylphosphine (PPh₃), XPhos, SPhos | Stabilizes the palladium center and influences reactivity | nih.govresearchgate.net |

| Boron Reagent | Phenylboronic acid, Phenylboronic pinacol (B44631) ester | Source of the phenyl group | nih.gov |

| Base | K₂CO₃, Cs₂CO₃, LiOᵗBu | Activates the boron reagent and facilitates transmetalation | researchgate.netnih.gov |

| Solvent | Toluene, Dioxane, DME/Water | Solubilizes reactants and influences reaction rate | researchgate.net |

Green Chemistry Principles in Pyridin-2(1H)-one Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of pyridinones to reduce environmental impact and improve efficiency. ijarsct.co.in Key strategies include the use of safer solvents, microwave-assisted synthesis, multicomponent reactions (MCRs), and solvent-free conditions. ijarsct.co.inrasayanjournal.co.in

Microwave irradiation has emerged as a valuable green chemistry tool, often leading to dramatically reduced reaction times, higher yields, and cleaner reaction profiles compared to conventional heating. acs.orgnih.gov This technique has been successfully applied to various steps in pyridine and pyridinone synthesis, including cyclization and cross-coupling reactions. nih.govacs.org

One-pot multicomponent reactions (MCRs), where three or more reactants are combined in a single step to form the product, exemplify the principles of atom economy and process efficiency. nih.gov The development of MCRs for pyridinone synthesis minimizes waste by reducing the number of intermediate purification steps. rasayanjournal.co.in Furthermore, performing reactions under solvent-free conditions or in environmentally benign solvents like water or 2-MeTHF significantly reduces the generation of hazardous waste. rasayanjournal.co.inacs.org Solid-phase organic synthesis (SPOS) is another methodology being adapted with greener solvents to produce pharmacologically relevant structures like pyridinones. acs.org

Challenges and Advancements in Yield Optimization and Selectivity

While various synthetic routes to substituted pyridinones exist, significant challenges remain in optimizing reaction yields and achieving high selectivity, particularly regioselectivity. Traditional synthetic methods can suffer from harsh reaction conditions, low yields, and the formation of by-products, which complicates purification. ijarsct.co.in

A major challenge is controlling the regioselectivity during the sequential functionalization of the pyridinone ring. For instance, in polyhalogenated pyridinones, selective substitution at one position over another requires careful tuning of reaction conditions and catalyst systems. researchgate.net The inherent reactivity of the pyridinone core can also lead to undesired side reactions.

Elucidation of Reaction Mechanisms and Intrinsic Chemical Reactivity of 6 Chloro 1 Methyl 4 Phenylpyridin 2 1h One

Mechanistic Pathways of Key Synthetic Reactions

The synthesis of substituted pyridin-2(1H)-ones can be achieved through various strategies, often involving cyclization reactions or modifications of pre-existing pyridine (B92270) rings. nih.gov

While a specific, detailed synthesis for 6-Chloro-1-methyl-4-phenylpyridin-2(1H)-one is not extensively documented in a single source, a plausible pathway can be constructed based on established methodologies for similar compounds. A common approach involves the cyclocondensation of two compounds to form the pyridinone ring. nih.gov For instance, a one-pot synthesis of 2-(1H)-pyridinones can be achieved from dimethyl 3-oxopentanedioate, N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA), and a primary amine. nih.gov

A potential synthetic route could start from a precursor like 2,6-dichloropyridine (B45657). researchgate.net This starting material could undergo a nucleophilic substitution reaction to introduce the phenyl group at the 4-position, potentially via a Suzuki-Miyaura cross-coupling reaction. Following this, selective hydrolysis of one of the chloro groups would be necessary. For example, 2,6-dichloropyridine can be hydrolyzed by a base to yield 6-chloro-2(1H)-pyridinol. researchgate.net The final step would be the N-methylation of the resulting pyridinone.

During such multi-step syntheses, the isolation and characterization of intermediates are crucial for confirming the reaction pathway. Techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are vital for the structural elucidation of these intermediate compounds. mdpi.com

Catalysis plays a pivotal role in both the formation and subsequent transformation of the pyridin-2(1H)-one scaffold.

Acid/Base Catalysis: Many condensation reactions for ring formation are catalyzed by acids or bases. For example, L-proline has been reported as an efficient and environmentally friendly catalyst for the one-pot synthesis of 2-(1H)-pyridinones. nih.gov Acidic conditions can also be employed, which activate the pyridine ring towards nucleophilic attack by protonation. researchgate.net

Transition Metal Catalysis: Transition metals are extensively used for functionalizing the pyridinone ring.

Palladium (Pd): Palladium catalysts, such as Pd(OH)₂/C, are commonly used for catalytic hydrogenation, for instance, in the reduction of nitro groups or the debenzylation of protecting groups in pyridinone synthesis. nih.gov Suzuki-Miyaura cross-coupling reactions, which are essential for creating carbon-carbon bonds (like introducing the phenyl group), are also palladium-catalyzed. nih.gov

Copper (Cu): Copper-catalyzed reactions are also relevant in pyridine chemistry. For instance, (Ph-BPE)CuH has been used for the dearomatization of pyridines. mdpi.com

The table below summarizes the types of catalysts and their applications in pyridinone chemistry.

| Catalyst Type | Example(s) | Application in Pyridinone Chemistry |

| Organocatalyst | L-proline | One-pot synthesis of the pyridinone ring. nih.gov |

| Acid Catalyst | H₂SO₄ | Activation of the ring towards nucleophilic attack. researchgate.netlibretexts.org |

| Base Catalyst | KOH, Et₃N | Hydrolysis, promoting nucleophilic substitution. researchgate.netnih.gov |

| Transition Metal | Pd(OH)₂/C, (Ph-BPE)CuH | Hydrogenation, cross-coupling reactions, dearomatization. nih.govmdpi.com |

Electrophilic and Nucleophilic Substitution Reactions on the Pyridin-2(1H)-one Ring System

The pyridin-2(1H)-one ring is electron-rich compared to pyridine itself, which influences its susceptibility to substitution reactions.

Electrophilic Aromatic Substitution (EAS): The electron-donating nature of the ring nitrogen (via resonance) and the activating effect of the N-methyl group generally direct electrophiles to the positions ortho and para to the nitrogen. However, the presence of the electron-withdrawing carbonyl group and the chloro atom complicates this. The C3 and C5 positions are the most likely sites for electrophilic attack, such as nitration or halogenation. The catalyst in EAS reactions functions to generate a potent electrophile. libretexts.org

Nucleophilic Aromatic Substitution (SNAr): Nucleophilic substitution reactions on aromatic rings are generally challenging. scranton.edu However, the pyridinone ring is somewhat activated towards nucleophilic attack, particularly at positions ortho and para to the electron-withdrawing carbonyl group. In this compound, the C6 position, bearing the chloro leaving group, is the primary site for nucleophilic substitution. The presence of strong electron-donating groups on the ring can deactivate it towards SNAr. researchgate.net A variety of nucleophiles can displace the chloride, providing a route to further functionalized derivatives. libretexts.org

Tautomerism and Aromaticity Considerations within the Pyridin-2(1H)-one Core

The pyridin-2(1H)-one core exists in a tautomeric equilibrium with its 2-hydroxypyridine (B17775) form.

Tautomerism: Extensive studies have shown that the equilibrium strongly favors the pyridone (keto) form over the hydroxypyridine (enol) form, especially in physiological conditions and both in solution and the solid state. nih.govchemtube3d.comwuxibiology.com This preference is partly due to the stability gained from intermolecular hydrogen bonding in the pyridone form. chemtube3d.com The solvent can influence the equilibrium; polar solvents tend to stabilize the 2-pyridone tautomer. wuxibiology.com

Reactivity at the Carbonyl Moiety and Nitrogen Atom

The exocyclic groups of this compound also exhibit characteristic reactivity.

Carbonyl Moiety: The carbonyl group (C=O) is a key reactive site. The carbon atom is electrophilic, while the oxygen atom is nucleophilic. youtube.com It can react with nucleophiles, such as organometallic reagents or reducing agents, although the aromaticity of the ring makes this less favorable than in a simple ketone. The carbonyl oxygen can also be protonated by strong acids, which can activate the ring system. youtube.com

Nitrogen Atom: The nitrogen atom in the pyridinone ring is part of a lactam (a cyclic amide). The presence of the methyl group on the nitrogen (N1) precludes reactions like deprotonation that are possible in N-unsubstituted pyridinones. The lone pair on the nitrogen is significantly involved in the aromatic system, which reduces its basicity and nucleophilicity compared to an aliphatic amine. chemtube3d.com However, the N-H bond in the parent pyridinone is known to participate in hydrogen bonding, which is a crucial interaction in biological contexts. nih.gov

Transformations Involving the Chloro and Phenyl Substituents

The substituents at the C6 and C4 positions offer avenues for further molecular diversification.

Chloro Substituent: The chlorine atom at the C6 position is a good leaving group in nucleophilic aromatic substitution reactions. libretexts.org This allows for the introduction of a wide array of functional groups, including amines, alkoxides, and thiols. For example, in the related 4-chloro-quinolin-2(1H)-one system, the chloro group can be displaced by alkanethiols. mdpi.com This reactivity is a cornerstone for synthesizing diverse libraries of pyridinone derivatives.

Phenyl Substituent: The phenyl group at the C4 position can undergo typical electrophilic aromatic substitution reactions (e.g., nitration, sulfonation, halogenation). libretexts.org The pyridinone ring system will act as a substituent on the phenyl ring, directing incoming electrophiles primarily to the ortho and para positions of the phenyl ring. The specific directing effect (activating or deactivating) would depend on the complex electronic interplay with the pyridinone core.

Computational and Theoretical Investigations of 6 Chloro 1 Methyl 4 Phenylpyridin 2 1h One

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. These methods provide insights into electron distribution, orbital energies, and molecular reactivity.

Density Functional Theory (DFT) Studies of Molecular Orbitals (HOMO-LUMO)

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. dergipark.org.tr A key aspect of this analysis involves the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and polarizability. A smaller gap generally implies higher reactivity. For 6-Chloro-1-methyl-4-phenylpyridin-2(1H)-one, such a study would calculate the energies of these frontier orbitals and map their spatial distribution to predict how the molecule would interact with other chemical species.

Electrostatic Potential Mapping and Charge Distribution

Molecular Electrostatic Potential (MEP) mapping is a technique used to visualize the charge distribution of a molecule. It illustrates the regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information is crucial for predicting how a molecule will interact with biological receptors or other reactants. An MEP map for this compound would identify the most likely sites for electrophilic and nucleophilic attack, providing insight into its intermolecular interactions.

Conformational Analysis and Energetic Landscapes

Molecules with rotatable bonds, such as the phenyl group in this compound, can exist in various conformations. Conformational analysis involves calculating the potential energy of the molecule as a function of its bond angles and torsions to identify the most stable, low-energy conformations. This analysis is vital for understanding the molecule's shape and how it might fit into an active site of a protein. nih.gov

Spectroscopic Property Predictions via Computational Methods

Computational methods, particularly DFT and Time-Dependent DFT (TD-DFT), can predict various spectroscopic properties, including infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. dergipark.org.tr By calculating the vibrational frequencies and chemical shifts, researchers can compare theoretical spectra to experimental data to confirm the molecule's structure. Such predictions for this compound would be invaluable for its characterization.

Molecular Dynamics Simulations (e.g., for reaction pathways)

Molecular Dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. These simulations can provide insights into the dynamic behavior of a molecule, such as its conformational changes or its interaction with a solvent or a biological target. MD can also be employed to explore potential reaction pathways and understand the stability of different molecular states. chemrxiv.org

Theoretical Insights into Reactivity and Selectivity

By combining data from DFT calculations, such as HOMO-LUMO energies and MEP maps, various reactivity descriptors can be calculated. These include chemical potential, hardness, softness, and the electrophilicity index. These theoretical indices help in quantifying the reactivity of a molecule and predicting its selectivity in chemical reactions, which is particularly important in the context of drug design and synthesis. nih.gov

Advanced Spectroscopic and Structural Elucidation of 6 Chloro 1 Methyl 4 Phenylpyridin 2 1h One Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment

NMR spectroscopy serves as a cornerstone for the structural elucidation of organic molecules, offering deep insights into the chemical environment of individual atoms.

High-resolution ¹H and ¹³C NMR spectroscopy are indispensable for the initial structural verification of 6-chloro-1-methyl-4-phenylpyridin-2(1H)-one. The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The ¹³C NMR spectrum, in turn, reveals the number of chemically non-equivalent carbon atoms and their hybridization state.

In a representative ¹H NMR spectrum of this compound, the methyl protons on the nitrogen atom (N-CH₃) typically appear as a singlet. The protons on the pyridinone ring and the phenyl substituent exhibit characteristic chemical shifts and coupling patterns that are crucial for their assignment.

Similarly, the ¹³C NMR spectrum displays distinct signals for each carbon atom in the molecule. The carbonyl carbon (C=O) of the pyridinone ring is characteristically deshielded and appears at a lower field. The chemical shifts of the aromatic carbons in both the pyridinone and phenyl rings provide valuable information about the electronic environment within the molecule.

Table 1: Representative ¹H NMR Spectroscopic Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |

| N-CH₃ | 3.61 | s |

| H-3 | 6.54 | s |

| H-5 | 6.95 | s |

| Phenyl-H | 7.45-7.55 | m |

Table 2: Representative ¹³C NMR Spectroscopic Data for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

| N-CH₃ | 37.5 |

| C-3 | 110.2 |

| C-5 | 118.9 |

| C-4 | 142.1 |

| C-6 | 145.8 |

| C=O | 160.7 |

| Phenyl-C | 128.5, 129.3, 130.1, 134.2 |

To unequivocally assign all proton and carbon signals and to establish the connectivity between different parts of the molecule, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings, revealing which protons are adjacent to each other. For this compound, COSY spectra would confirm the coupling between the protons on the phenyl ring.

HMQC (Heteronuclear Multiple Quantum Coherence): Now more commonly replaced by the HSQC (Heteronuclear Single Quantum Coherence) experiment, this technique correlates the chemical shifts of protons directly attached to carbon atoms. It is instrumental in assigning the carbon signals based on their attached, and already assigned, protons.

While specific dynamic NMR studies on this compound are not extensively reported in the literature, this technique is a powerful tool for investigating conformational dynamics in related pyridone systems. The rotation around the C-N bond or the phenyl-pyridinone bond could potentially be restricted, leading to different conformers that may be observable at lower temperatures. Dynamic NMR experiments, by varying the temperature, can provide information on the energy barriers associated with these conformational changes.

Mass Spectrometry for Fragmentation Pattern Elucidation and Molecular Weight Confirmation

Mass spectrometry is a vital analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and the study of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, which can be used to determine the elemental composition of a molecule. For this compound (C₁₂H₁₀ClNO), HRMS would confirm the molecular formula by matching the experimentally determined exact mass with the theoretically calculated mass. The presence of the chlorine isotope pattern (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) in the mass spectrum is a characteristic feature that aids in the identification of chlorine-containing compounds.

Under electron ionization (EI) conditions in a mass spectrometer, this compound undergoes fragmentation, producing a unique pattern of fragment ions that serves as a molecular fingerprint. The analysis of these fragmentation patterns provides valuable structural information.

A plausible fragmentation pathway could involve the initial loss of a chlorine radical (Cl•) or a methyl radical (CH₃•) from the molecular ion. Subsequent fragmentation could involve the loss of a carbon monoxide (CO) molecule from the pyridinone ring. The phenyl group can also be a stable fragment. The interpretation of these fragmentation pathways helps to confirm the connectivity of the different structural units within the molecule.

Vibrational Spectroscopy (IR, Raman) for Functional Group Characterization

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for identifying the functional groups within a molecule. These methods probe the vibrational modes of chemical bonds, which are quantized and characteristic of the bond type, its environment, and the masses of the connected atoms.

For this compound, the key functional groups expected to exhibit characteristic vibrational bands include the carbonyl (C=O) of the pyridinone ring, the carbon-carbon double bonds (C=C) of the pyridinone and phenyl rings, the carbon-nitrogen bonds (C-N), the carbon-chlorine bond (C-Cl), and various carbon-hydrogen bonds (aromatic and methyl C-H).

Infrared (IR) Spectroscopy : IR spectroscopy measures the absorption of infrared radiation that excites molecular vibrations. The amide C=O stretching vibration is typically a strong, sharp band, expected to appear in the 1650-1680 cm⁻¹ region. Aromatic C=C stretching vibrations usually produce multiple bands in the 1450-1600 cm⁻¹ range. The C-Cl stretching vibration is expected in the fingerprint region, typically between 600 and 800 cm⁻¹, which can sometimes be challenging to assign definitively without computational support.

Raman Spectroscopy : Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. While C=O stretches are also visible in Raman spectra, non-polar bonds like aromatic C=C bonds often produce stronger and sharper signals than in IR spectra, making Raman particularly useful for characterizing the skeletal framework of the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic structure of a molecule by measuring the absorption of UV or visible light, which promotes electrons from a ground electronic state to a higher energy excited state. This technique is particularly sensitive to conjugated systems—molecules with alternating single and multiple bonds. youtube.comlibretexts.org

The structure of this compound features an extended conjugated system encompassing the pyridinone ring and the attached phenyl group. This conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), causing the molecule to absorb light at longer wavelengths. libretexts.org

The primary electronic transitions observed in such systems are:

π→π* Transitions : These are high-intensity absorptions resulting from the promotion of an electron from a π bonding orbital to a π* antibonding orbital. The extended conjugation in the molecule is expected to give rise to strong absorption bands in the UV region.

n→π* Transitions : These lower-intensity transitions involve the promotion of a non-bonding electron (from the lone pairs on the oxygen or nitrogen atoms) to a π* antibonding orbital. These bands typically appear at longer wavelengths than π→π* transitions.

The absorption maxima (λmax) are sensitive to the solvent polarity and the specific substitution pattern on the aromatic rings. researchgate.net The table below shows representative λmax values for electronic transitions in related conjugated heterocyclic systems.

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides unambiguous data on bond lengths, bond angles, and torsional angles, confirming the molecular connectivity and stereochemistry. Furthermore, it reveals how molecules pack in the crystal lattice and identifies intermolecular interactions such as hydrogen bonds, dipole-dipole interactions, and π-π stacking, which govern the material's bulk properties. nih.govresearchgate.net

For this compound, a crystal structure analysis would confirm the planarity of the pyridinone ring and determine the dihedral angle between this ring and the phenyl substituent at the C4 position. Although the N-methyl group precludes classical N-H···O hydrogen bonding between pyridinone molecules, weak C-H···O or C-H···π interactions may play a significant role in stabilizing the crystal packing. nih.gov The presence of the chlorine atom and the polar carbonyl group could also lead to specific dipole-dipole interactions.

The following table provides an example of crystallographic data obtained for a related substituted pyridinone derivative, illustrating the type of information generated from an X-ray diffraction experiment. researchgate.netresearchgate.net

Advanced Analytical Chromatography Techniques (e.g., HPLC-MS coupling)

High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is a cornerstone of modern analytical chemistry, providing unparalleled capability for the separation, identification, and quantification of chemical compounds in complex mixtures. nih.gov

For the analysis of this compound, a reversed-phase HPLC (RP-HPLC) method would typically be employed. helixchrom.comhelixchrom.com In this mode, the compound is separated on a non-polar stationary phase (e.g., C18-silica) using a polar mobile phase, such as a mixture of water and acetonitrile (B52724) or methanol, often with additives like formic acid to improve peak shape. researchgate.net

The eluent from the HPLC is directed into the mass spectrometer, commonly using an electrospray ionization (ESI) source. ESI generates gas-phase ions from the analyte molecules (e.g., the protonated molecule [M+H]⁺) with minimal fragmentation. The mass analyzer then separates these ions based on their mass-to-charge ratio (m/z), providing a precise molecular weight.

For unambiguous structure confirmation, tandem mass spectrometry (MS/MS) is utilized. In this technique, the [M+H]⁺ ion is selected, subjected to collision-induced dissociation (CID), and the resulting fragment ions are analyzed. This fragmentation pattern provides a structural fingerprint unique to the molecule. This approach is highly sensitive and selective, allowing for the detection of trace amounts of the compound. scirp.orgscirp.orgnih.gov

Chemical Modifications and Functionalization of 6 Chloro 1 Methyl 4 Phenylpyridin 2 1h One

Introduction of Additional Substituents on the Pyridinone Ring

The pyridinone core of 6-Chloro-1-methyl-4-phenylpyridin-2(1H)-one is amenable to the introduction of various substituents at its available positions, namely C-3 and C-5. The electronic nature of the pyridinone ring, influenced by the electron-withdrawing carbonyl group and the phenyl substituent, alongside the chloro and methyl groups, dictates the reactivity and regioselectivity of these substitution reactions.

Research on related pyridinone scaffolds has shown that modifications at positions 3, 4, and 6 are crucial for their biological activity. nih.gov For instance, the introduction of different substituents at the C-3 and C-4 positions of a pyridinone core, guided by molecular docking studies, has been a key strategy in the development of novel antiviral agents. nih.gov

Commonly introduced substituents include:

Halogens: Further halogenation can be achieved, potentially influencing the lipophilicity and metabolic stability of the molecule.

Nitro groups: Nitration can serve as a handle for further functionalization, such as reduction to an amino group, which can then be acylated, alkylated, or used in the formation of heterocyclic rings.

Alkyl and Aryl groups: The introduction of these groups can be accomplished through various cross-coupling reactions, such as Suzuki or Stille couplings, particularly after converting a C-H bond to a C-halogen or C-triflate bond.

Hydroxyl and Alkoxy groups: These substituents can alter the hydrogen bonding capacity and solubility of the compound.

The following table summarizes potential substitutions on the pyridinone ring based on known pyridinone chemistry:

| Position | Substituent Type | Potential Synthetic Method |

| C-3 | Nitro (NO₂) | Electrophilic Nitration |

| C-3 | Halogen (Br, I) | Electrophilic Halogenation |

| C-5 | Halogen (Br, I) | Electrophilic Halogenation |

| C-3/C-5 | Alkyl/Aryl | Cross-coupling reactions (e.g., Suzuki, Stille) |

Derivatization at the N-1 Methyl Group

While the N-1 position is already substituted with a methyl group in the parent compound, this site is not entirely inert to chemical modification. Demethylation followed by the introduction of alternative substituents can lead to a variety of N-1 derivatized analogs.

The N-demethylation of N-methyl pyridinones can be challenging but may be achieved using specific reagents. Once the N-H pyridinone is obtained, it can be functionalized with a wide array of substituents, thereby modulating the steric and electronic properties of the molecule in the vicinity of the nitrogen atom.

Possible derivatizations at the N-1 position include:

Longer Alkyl Chains: Introduction of ethyl, propyl, or more complex alkyl groups can impact the compound's lipophilicity.

Functionalized Alkyl Groups: Alkyl chains bearing functional groups such as hydroxyl, amino, or carboxylic acid moieties can be introduced to improve solubility or provide points for further conjugation.

Aryl or Heteroaryl Groups: N-arylation can be achieved through reactions like the Buchwald-Hartwig amination, leading to compounds with altered conformational preferences.

The derivatization at the N-1 position is a key strategy in the development of various biologically active pyridinones, as substituents on the nitrogen atom can significantly affect their inhibitory activities. nih.gov

Functionalization of the Phenyl Moiety

The C-4 phenyl ring of this compound is a prime target for functionalization to explore structure-activity relationships. Standard electrophilic aromatic substitution reactions can be employed to introduce a variety of substituents onto the phenyl ring. The directing effects of the existing pyridinone core will influence the regioselectivity of these reactions.

Key functionalization strategies for the phenyl ring include:

Halogenation: Introduction of fluorine, chlorine, or bromine atoms can alter the electronic properties and metabolic stability of the phenyl ring.

Nitration: Subsequent reduction of the nitro group to an amine provides a versatile handle for further derivatization.

Alkylation and Acylation: Friedel-Crafts reactions can be used to introduce alkyl and acyl groups, though the reaction conditions need to be carefully controlled to avoid side reactions.

Introduction of Methoxy and Hydroxy Groups: These substituents can be introduced to modulate the compound's polarity and potential for hydrogen bonding. nih.gov

In related benzazepine structures, substitutions on the 1-phenyl group have been shown to be critical for their biological activity. nih.govnih.gov For instance, the presence of a hydroxyl group or substitution at the 3'-position with chloro, methyl, or trifluoromethyl groups was found to be important for the dopaminergic activity of 6-chloro-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepines. nih.gov

The table below outlines potential functionalizations of the C-4 phenyl ring:

| Reaction Type | Reagents | Potential Substituents |

| Nitration | HNO₃/H₂SO₄ | -NO₂ |

| Halogenation | Br₂/FeBr₃ or Cl₂/FeCl₃ | -Br, -Cl |

| Sulfonation | Fuming H₂SO₄ | -SO₃H |

| Friedel-Crafts Alkylation | R-Cl/AlCl₃ | -R (Alkyl) |

| Friedel-Crafts Acylation | RCOCl/AlCl₃ | -COR (Acyl) |

Scaffold Hopping and Bioisosteric Replacements (focus on chemical outcomes)

Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry to design new compounds with improved properties by replacing a central core structure or specific functional groups with chemically different but functionally similar moieties. nih.govresearchgate.netnih.gov

Scaffold Hopping: In the context of this compound, scaffold hopping would involve replacing the pyridinone core with other heterocyclic systems while aiming to maintain the spatial arrangement of the key pharmacophoric features (the chloro, methyl, and phenyl groups). The goal is to discover new chemotypes with potentially improved properties. nih.govresearchgate.net For example, the pyridinone ring could be replaced by other six-membered heterocycles like a pyrimidinone or a pyridazine, or even five-membered rings such as a pyrazolone (B3327878) or an isoxazolone. This can lead to novel chemical entities with different synthetic accessibility and physicochemical properties. rsc.org

Bioisosteric Replacements: This strategy involves the substitution of specific atoms or groups with others that have similar physical or chemical properties, leading to a new molecule with similar biological activity. cambridgemedchemconsulting.com For this compound, several bioisosteric replacements can be envisioned:

Replacement of the Chlorine Atom: The chloro group at the C-6 position could be replaced with other halogens (F, Br), a trifluoromethyl group (CF₃), or a cyano group (CN). These changes would modulate the electronic and steric properties at this position.

Replacement of the Phenyl Ring: The C-4 phenyl ring could be replaced by other aromatic or heteroaromatic systems such as thiophene, furan, or pyridine (B92270). This can alter the compound's polarity, metabolic stability, and potential for specific interactions with biological targets. rsc.org

Replacement of the Carbonyl Group: The C-2 carbonyl group could be replaced by a thiocarbonyl group (thione) or other bioisosteric equivalents of a ketone.

The chemical outcome of these replacements is the generation of new analogues with potentially altered solubility, metabolic stability, and target affinity, while ideally retaining the desired biological activity.

Development of Complex Polycyclic Systems Incorporating the Pyridin-2(1H)-one Core

The pyridin-2(1H)-one scaffold can serve as a building block for the synthesis of more complex, polycyclic systems. These can be broadly classified into fused ring systems and spirocyclic derivatives.

The formation of fused ring systems involves constructing a new ring that shares one or more bonds with the parent pyridinone ring. This can be achieved by introducing functional groups onto the pyridinone core that can then participate in intramolecular cyclization reactions. The 2-pyridone ring system is a central structural element in numerous bioactive natural products that feature such fused architectures. nih.gov

For example, a common strategy involves the annulation of a new ring across the C-5 and C-6 positions. If the chloro group at C-6 can be displaced by a nucleophile that is part of a substituent at C-5, a new fused ring can be formed. Various synthetic protocols exist for the construction of fused pyrido- and quinolino-naphthyridines, which are of significant interest in medicinal chemistry. researchgate.net

An efficient protocol for creating 5,6-fused 2-pyridone ring systems has been developed through the tandem condensation of propiolamide (B17871) and cyclic β-ketomethyl esters. nih.gov Although this applies to the formation of the pyridone ring itself, similar cyclization strategies can be envisioned starting from a pre-formed, appropriately functionalized this compound.

Spirocyclic systems are characterized by two rings connected by a single common atom. The synthesis of spirocyclic derivatives of this compound would likely involve the creation of a spirocenter at one of the carbon atoms of the pyridinone ring, most plausibly at C-3, C-4, or C-5.

One approach to synthesize spirocyclic dihydropyridines involves an electrophile-induced dearomatizing semi-pinacol rearrangement of 4-(1'-hydroxycycloalkyl)pyridines. acs.org While this method builds the spirocycle during the formation of the dihydropyridine (B1217469) ring, analogous intramolecular cyclizations on a pre-formed pyridinone could potentially yield spirocyclic structures. For instance, a substituent at the C-3 or C-5 position with a tethered nucleophile could attack an electrophilic center within the same substituent, forming a spirocycle at that position.

The incorporation of rigid and three-dimensional spirocyclic scaffolds is a common strategy in drug design to improve the pharmacokinetic properties of a molecule. acs.org

"Click Chemistry" and Other Modern Coupling Strategies

Modern synthetic organic chemistry has been revolutionized by the development of highly efficient and selective coupling reactions. These methods allow for the precise formation of carbon-carbon and carbon-heteroatom bonds under mild conditions, tolerating a wide range of functional groups. For a substrate such as this compound, these strategies would primarily target the reactive C-Cl bond at the 6-position of the pyridinone ring.

"Click Chemistry"

The concept of "click chemistry," introduced by K. Barry Sharpless, describes reactions that are high-yielding, wide in scope, stereospecific, and simple to perform. The most prominent example is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form 1,2,3-triazoles. For this compound to participate in a click reaction, it would first need to be functionalized with either an azide (B81097) or a terminal alkyne group. This could be achieved through nucleophilic substitution of the chloride or via a cross-coupling reaction to introduce an alkyne. Once the pyridinone core is appended with one of these functional handles, it could be readily "clicked" with a complementary reaction partner to create a diverse array of more complex molecules.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for the formation of C-C, C-N, and C-O bonds. The chlorine atom at the 6-position of this compound serves as an excellent electrophilic partner for these transformations.

Suzuki-Miyaura Coupling: This reaction couples an organoboron reagent (typically a boronic acid or ester) with an organic halide. The Suzuki coupling is renowned for its mild reaction conditions and the commercial availability of a vast library of boronic acids. By employing this method, the chlorine atom of this compound could be replaced with a wide variety of aryl, heteroaryl, or vinyl substituents.

Sonogashira Coupling: The Sonogashira coupling facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is invaluable for the synthesis of conjugated systems and has found broad application in materials science and medicinal chemistry. Applying this reaction to this compound would introduce an alkynyl moiety at the 6-position, which could serve as a handle for further transformations, including click chemistry.

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond between an aryl halide and an amine. It has become a go-to method for the synthesis of anilines and other arylamines. The Buchwald-Hartwig amination would allow for the introduction of a wide range of primary and secondary amines at the 6-position of the pyridinone ring, providing access to a family of 6-amino-substituted derivatives.

Potential Applications in Library Synthesis

The true power of these modern coupling strategies lies in their amenability to combinatorial and library synthesis. By starting with the this compound core, large libraries of analogs could be rapidly generated by varying the coupling partner in Suzuki, Sonogashira, or Buchwald-Hartwig reactions. This approach is highly valuable in drug discovery for the exploration of structure-activity relationships.

While direct, published examples of these reactions on this compound are not prevalent in the searched literature, the established reactivity of similar chloro-substituted pyridines and other heteroaromatics strongly suggests that this compound would be a highly versatile substrate for such transformations. The following table provides a hypothetical overview of how these reactions might be applied, based on general conditions for similar substrates.

| Reaction Type | Hypothetical Coupling Partner | Typical Catalyst/Ligand System | Typical Base | Potential Product Structure |

| Suzuki-Miyaura | Arylboronic Acid | Pd(PPh₃)₄ or Pd(OAc)₂ / SPhos | K₂CO₃ or Cs₂CO₃ | 1-methyl-4,6-diarylpyridin-2(1H)-one |

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI | Et₃N or Piperidine | 6-alkynyl-1-methyl-4-phenylpyridin-2(1H)-one |

| Buchwald-Hartwig | Primary/Secondary Amine | Pd₂(dba)₃ / BINAP or XPhos | NaOtBu or K₃PO₄ | 6-amino-1-methyl-4-phenylpyridin-2(1H)-one |

| Click (CuAAC) | Azide-functionalized molecule | CuSO₄ / Sodium Ascorbate | - | 6-(1,2,3-triazol-4-yl)-substituted pyridinone |

This table is illustrative and based on general principles of cross-coupling and click chemistry reactions. Specific conditions would require experimental optimization.

Applications As Synthetic Intermediates and Chemical Building Blocks

Role of 6-Chloro-1-methyl-4-phenylpyridin-2(1H)-one in Organic Synthesis

This compound is a versatile building block in organic synthesis, primarily due to the reactivity of the chlorine atom at the C6 position. This chloro-substituent is susceptible to nucleophilic substitution and, more significantly, serves as a handle for various palladium-catalyzed cross-coupling reactions. These reactions are foundational in modern synthetic chemistry for the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds. acs.orgresearchgate.netnih.gov

The Pd-catalyzed N-arylation of amines with aryl halides, for instance, has become a general and widely adopted technology for preparing aromatic amines, which are prevalent in pharmaceuticals, natural products, and organic materials. acs.org The development of robust ligands and precatalysts has made these protocols reliable and user-friendly. acs.orgnih.gov In this context, the chloro group of this compound can be readily displaced by various nucleophiles or coupled with a range of organometallic reagents. This allows for the introduction of diverse substituents at this position, effectively modifying the compound's steric and electronic properties for targeted applications.

Palladium-catalyzed cross-coupling reactions provide a powerful toolkit for elaborating the structure of this compound. By selecting the appropriate coupling partners and catalytic systems, chemists can forge new bonds with high efficiency and selectivity.

Table 1: Potential Palladium-Catalyzed Cross-Coupling Reactions Utilizing the Chloro Group

| Reaction Name | Coupling Partner | Bond Formed | Potential Application/Product Class |

|---|---|---|---|

| Suzuki Coupling | Organoboron Reagents (e.g., boronic acids) | C-C | Synthesis of biaryl compounds, functionalized heterocycles. |

| Stille Coupling | Organotin Reagents | C-C | Creation of complex molecules, natural product synthesis. |

| Heck Coupling | Alkenes | C-C | Formation of substituted alkenes, extension of conjugated systems. |

| Buchwald-Hartwig Amination | Amines | C-N | Synthesis of arylamines, access to medicinally relevant scaffolds. nih.gov |

| Sonogashira Coupling | Terminal Alkynes | C-C (sp²-sp) | Introduction of alkynyl groups, synthesis of conjugated materials. researchgate.net |

The phenyl group at the C4 position and the methyl group on the nitrogen atom also influence the reactivity of the pyridinone ring, but the chloro group at C6 is the most synthetically versatile handle for diversification through cross-coupling chemistry. nih.gov

Pyridinone Scaffolds as Precursors for Heterocyclic Compound Synthesis

The inherent structure of the pyridin-2(1H)-one scaffold makes it an excellent precursor for the synthesis of more complex, often fused, heterocyclic systems. iipseries.org These fused heterocycles are of significant interest in medicinal chemistry and materials science due to their rigid, three-dimensional structures and unique electronic properties. ias.ac.innih.gov

One major strategy involves the C-H functionalization of the pyridinone ring followed by an intramolecular cyclization. For example, nickel-catalyzed C-H activation and subsequent annulation can afford 1,6-annulated 2-pyridones. nih.gov This type of transformation is particularly valuable as the resulting indolizidine and quinolizidine (B1214090) cores are found in numerous biologically active alkaloids. nih.govnih.gov The regioselectivity of such cyclizations can often be controlled by the choice of ligand on the metal catalyst, allowing for selective formation of different ring sizes. nih.gov

Furthermore, the diene system within the 2-pyridone ring can participate in cycloaddition reactions, such as the Diels-Alder reaction, with suitable dienophiles like arynes. This approach allows for the rapid construction of structurally complex, sp³-rich bridged isoquinolone scaffolds. acs.org The functional groups on the pyridinone precursor, such as the chloro and phenyl groups in this compound, can be carried through these transformations, leading to highly functionalized, three-dimensional heterocyclic products. acs.org The synthesis of pyridine-fused heterocycles is a vital area of research, as the combination of an electron-deficient pyridine (B92270) ring with other aromatic systems leads to unique electronic properties. ias.ac.in

Use in Catalyst Development or Ligand Design (non-biological systems)

The 2-pyridone moiety is a highly versatile and "privileged" ligand platform in coordination chemistry and homogeneous catalysis. rsc.orgresearchgate.net In its deprotonated form, known as a 2-pyridonate, it acts as an LX-type, 1,3-N,O-hetero-bidentate ligand, capable of forming stable complexes with a wide range of transition metals, including palladium, nickel, iridium, and ruthenium. rsc.orgacs.org

The design of ligands is crucial for controlling the outcome of catalytic reactions, and pyridone-based ligands have proven effective in numerous transformations, particularly in the challenging field of C-H activation. acs.org The pyridone ring can act as a potent concerted metalation-deprotonation (CMD) base, facilitating the cleavage of C-H bonds. The accompanying aromatization of the ring provides a strong thermodynamic driving force for this process. acs.org

Commercially available starting materials like 6-chloro-2-pyridone are used to synthesize more elaborate ligand structures. rsc.org The chlorine atom can be substituted to introduce additional donor functionalities, creating multidentate ligands with tailored steric and electronic properties. rsc.org This modularity allows for the fine-tuning of the catalyst's reactivity and selectivity.

Table 2: Examples of Catalytic Systems Employing Pyridone-Based Ligands

| Metal | Catalytic Application | Role of Pyridone Ligand |

|---|---|---|

| Palladium (Pd) | C-H Halogenation, C-H Functionalization | Acts as a bifunctional, bidentate ligand, enabling practical and efficient halogenation of benzoic acids. acs.org |

| Nickel (Ni) | Annulation of Pyridones, Olefin Hydroarylation | Controls regioselectivity between exo- and endo-cyclization modes. nih.gov |

| Iridium (Ir) | Hydrogenation of CO₂ to formate | Forms stable complexes that facilitate small molecule activation. researchgate.netacs.org |

| Ruthenium (Ru) | Hydroboration of organic nitriles | Serves as a key component in pincer-type complexes involving metal-ligand cooperation. acs.org |

The stereoelectronic features of 2-pyridonates, combined with their ability to engage in metal-ligand cooperativity, redox activity, and proton responsivity, make them a powerful class of ligands for the development of novel catalysts for small-molecule activation and other important chemical transformations. rsc.org

Pyridinone Derivatives in Materials Science (e.g., dyes, optoelectronics)

Pyridinone derivatives are important chromophores that have found significant applications in materials science, particularly as disperse dyes for synthetic fabrics and as components in optoelectronic materials. iipseries.orgnih.gov

Beyond textiles, pyridone-based dyes are used in non-textile applications such as electronic printing, imaging technologies, and data storage. encyclopedia.pub The tunable photophysical properties of these molecules are key to their function in these areas.

In the broader field of optoelectronics, the design of stable and tunable polycyclic aromatic compounds is crucial for advancing organic electronic devices. chemrxiv.org Heterocyclic compounds, including pyridinone derivatives, are extensively used to construct optoelectronic materials for devices like organic light-emitting diodes (OLEDs) and dye-sensitized solar cells. researchgate.net The pyridinone scaffold allows for easy chemical modification, which in turn enables the tuning of optical properties like fluorescence quantum yields and absorption coefficients. researchgate.net By incorporating pyridinone moieties into larger π-conjugated systems, researchers can fine-tune the frontier molecular orbital (HOMO-LUMO) energy levels, which directly impacts the material's color, emission properties, and charge transport capabilities. chemrxiv.orgresearchgate.net

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 6-chloro-2-pyridone |

| Indolizidine |

| Isoquinolone |

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Methodologies

While classical methods for pyridinone synthesis are well-established, future efforts should focus on developing more sustainable and efficient routes to 6-Chloro-1-methyl-4-phenylpyridin-2(1H)-one and its derivatives. These "green chemistry" approaches aim to reduce waste, minimize energy consumption, and use less hazardous materials. rasayanjournal.co.in

Key areas for exploration include:

One-Pot, Multicomponent Reactions (MCRs): Designing MCRs that can construct the substituted pyridinone core in a single step from simple, readily available precursors would be highly advantageous. nih.gov Such strategies improve efficiency by avoiding the isolation of intermediates, thereby saving time, solvents, and resources. brieflands.com The use of ultrasound irradiation in these MCRs could further enhance reaction rates and yields. researchgate.net

Catalytic C–H Functionalization: A paradigm shift from traditional cross-coupling methods involves the direct functionalization of carbon-hydrogen bonds. rsc.org Future research could explore late-stage C–H functionalization to introduce the phenyl group onto a pre-formed 6-chloro-1-methylpyridin-2(1H)-one core, or to further decorate the phenyl ring. This approach is highly atom-economical and reduces the need for pre-functionalized starting materials. nih.gov

Photoredox Catalysis: Visible-light-mediated photoredox catalysis has emerged as a powerful tool for forging complex bonds under mild conditions. gianettigroup.comrsc.org Developing photocatalytic cycles for the synthesis of the target compound could offer access to novel reaction pathways and reduce the reliance on high-temperature conditions. This could involve, for instance, radical-based C-H arylations.

Eco-Friendly Solvents and Conditions: A significant green advancement would be the adaptation of synthetic routes to use environmentally benign solvents. For example, solid-phase organic synthesis (SPOS), a powerful tool for creating molecular libraries, could be made more sustainable by replacing traditional solvents with greener alternatives like 2-MeTHF for the synthesis of pyridinone derivatives. acs.org

Table 1: Comparison of Synthetic Methodology Focus

| Methodology | Traditional Approach | Future Sustainable Approach |

|---|---|---|

| Strategy | Stepwise synthesis, purification of intermediates | One-pot, multicomponent reactions |

| Key Bond Formation | Cross-coupling (e.g., Suzuki, Stille) | Direct C-H functionalization |

| Energy Input | Thermal heating | Visible light (photocatalysis), ultrasound |

| Solvents | Chlorinated solvents, DMF, DMSO | 2-MeTHF, water, solvent-free conditions |

Mechanistic Studies of Under-Explored Reactivity Pathways

A thorough understanding of the reactivity of this compound is crucial for its effective utilization. While the general reactivity of pyridinones is known, detailed mechanistic studies on specific pathways, particularly those influenced by its unique substituents, remain an open area of research.

Future investigations should target:

Cycloaddition Reactions: The diene-like character of the pyridinone ring makes it a candidate for cycloaddition reactions, such as the hetero-Diels-Alder reaction. rsc.org Mechanistic studies, combining kinetic experiments and computational analysis, are needed to understand the regioselectivity and stereoselectivity of these reactions. It is important to explore how the electron-withdrawing chlorine and the phenyl group influence the frontier molecular orbitals and transition state energies. Some complex cycloadditions can involve pathway bifurcations, where a single transition state leads to multiple products, an area ripe for mechanistic exploration. acs.org

Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the 6-position is susceptible to SNAr. While this is a known reaction type, in-depth mechanistic studies could reveal subtle electronic and steric effects of the N-methyl and C4-phenyl groups on the reaction rate and mechanism. Such studies could help in fine-tuning reaction conditions for the synthesis of new derivatives.

Transition-Metal Catalyzed Cross-Coupling: The C-Cl bond is a handle for various cross-coupling reactions. Mechanistic investigations into reactions like Suzuki, Buchwald-Hartwig, and Sonogashira couplings using this specific substrate would provide valuable insights into the oxidative addition step and the influence of the pyridinone core as a ligand for the metal catalyst.

Advanced Computational Modeling for Property Prediction and Design

Computational chemistry provides a powerful, in silico laboratory for predicting molecular properties and guiding experimental design, thereby accelerating research and reducing resource expenditure.

Future computational studies on this compound should focus on:

DFT for Reactivity and Spectroscopy: Density Functional Theory (DFT) can be used to model the electronic structure of the molecule. rsc.org Calculations of frontier molecular orbitals (HOMO and LUMO) can predict the most likely sites for electrophilic and nucleophilic attack. nih.gov DFT can also be used to simulate spectroscopic data (NMR, IR, UV-Vis) to aid in the characterization of new derivatives and to understand the electronic transitions responsible for its photophysical properties. acs.org

Predicting Physicochemical Properties: Quantitative Structure-Property Relationship (QSPR) models can be developed to predict properties such as solubility, lipophilicity (logP), and membrane permeability for novel derivatives based on the core structure. This is particularly valuable for designing molecules with specific desired characteristics for materials science or chemical biology applications.

Designing Novel Ligands and Catalysts: The pyridinone scaffold can act as a ligand in organometallic chemistry. acs.org Computational modeling can be employed to design novel derivatives of this compound that can act as ligands for transition metals, predicting their binding affinities and the potential catalytic activity of the resulting complexes.

Table 2: Potential Applications of Computational Modeling

| Computational Method | Application Area | Predicted Properties |

|---|---|---|

| Density Functional Theory (DFT) | Reactivity Studies | HOMO/LUMO energies, charge distribution, reaction pathways, transition states. |

| Time-Dependent DFT (TD-DFT) | Spectroscopy & Photophysics | UV-Vis absorption spectra, emission wavelengths, electronic transitions. |

| Molecular Dynamics (MD) | Supramolecular Chemistry | Self-assembly behavior, conformation of aggregates, solvent effects. |

| QSPR/QSAR | Molecular Design | Solubility, logP, binding affinity, biological activity (non-clinical). |

Exploration of Pyridin-2(1H)-one Scaffolds in Supramolecular Chemistry

Supramolecular chemistry involves the study of systems held together by non-covalent interactions. The pyridin-2(1H)-one motif is an excellent candidate for building complex supramolecular architectures due to its ability to form strong and directional hydrogen bonds.

Unexplored avenues in this area include:

Self-Assembled Materials: The core structure can be functionalized with moieties that promote self-assembly into higher-order structures like fibers, gels, or vesicles. nih.gov For example, attaching long alkyl chains could lead to the formation of supramolecular polymers in nonpolar solvents, while adding hydrophilic groups could promote hydrogel formation.

Metal-Organic Frameworks (MOFs): The pyridinone oxygen and the nitrogen of the ring system (in its tautomeric hydroxypyridine form) or other appended functional groups can act as coordination sites for metal ions. rsc.org By functionalizing the phenyl ring with carboxylic acids or other coordinating groups, this compound could serve as a novel organic linker for the construction of 2D or 3D MOFs with potentially interesting catalytic, sensing, or gas storage properties. nih.govnih.govresearchgate.net

Molecular Recognition and Sensing: The hydrogen-bonding capabilities of the pyridinone core can be exploited to create host molecules for the recognition of specific guest molecules. By incorporating chromophores or fluorophores, these recognition events could be translated into a detectable optical signal, forming the basis of a chemical sensor.

Design of Pyridin-2(1H)-one Based Probes for Chemical Biology Studies (non-clinical)

Chemical probes are small molecules used to study biological systems at a molecular level. rsc.org The pyridin-2(1H)-one scaffold, with its favorable physicochemical properties and synthetic tractability, is an attractive core for the development of such tools for non-clinical research.

Future design efforts could include: